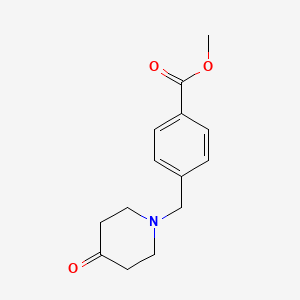![molecular formula C12H7N5O B1493734 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile CAS No. 1094828-05-3](/img/structure/B1493734.png)
4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile
Vue d'ensemble
Description
“4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . It has been studied for its potential as an anticancer agent, specifically targeting EGFRWT and EGFRT790M . The compound has shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .
Synthesis Analysis
The synthesis of this compound involves the use of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol, which is heated under reflux for 6 hours . The solvent is then evaporated under reduced pressure .
Molecular Structure Analysis
The molecular structure of “4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile” is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . The compound also contains a benzonitrile group attached to the pyrazolo[3,4-d]pyrimidine core .
Chemical Reactions Analysis
The compound has been evaluated for its kinase inhibitory activities against wild EGFR (EGFR WT) . It has shown noticeable activity against mutant EGFR (EGFR T790M) with an IC50 value of 0.236 µM .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H7N5O and an average mass of 237.217 Da . Further physicochemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved sources.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthetic methods for compounds related to 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile, specifically focusing on the synthesis of pyrazole and pyrimidine derivatives, have been developed. For example, compounds have been synthesized through methods like microwave irradiative cyclocondensation and evaluated for their structural properties using IR, H-NMR, and mass spectroscopic studies, along with elemental analysis and chemical transformation (Deohate & Palaspagar, 2020).
Synthesis of Analogs and Derivatives
In the realm of exploring medicinal chemistry, specific derivatives related to this compound have been synthesized, including pyrazolo[3,4-d]pyrimidine derivatives and analogs, showing significant biological activities. Notably, certain compounds have demonstrated potent antiproliferative activity against various cancer cell lines, underscoring their potential in cancer therapy research (Nagaraju et al., 2020).
Biological Activities and Applications
Anticancer Properties
Some pyrazolo[3,4-d]pyrimidine derivatives have shown promising results as anticancer agents. They have been found to selectively inhibit cancer cell growth, making them valuable in the development of new cancer treatments. Molecular docking studies have further elucidated their mechanism of action, revealing how these compounds interact with biological targets to exert their effects (Nagaraju et al., 2020).
Insecticidal and Antibacterial Potential
Beyond their anticancer potential, derivatives of pyrazolo[3,4-d]pyrimidine have also been evaluated for their insecticidal and antibacterial activities. This indicates a broad spectrum of biological activities and potential applications in fields such as agriculture and infection control (Deohate & Palaspagar, 2020).
Bioactive Heterocyclic Molecules
The synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives have revealed their potential as anti-5-lipoxygenase agents. Their cytotoxic activity against various cancer cell lines and the structure-activity relationship (SAR) analysis have been detailed, providing insights into their potential therapeutic applications (Rahmouni et al., 2016).
Orientations Futures
The compound has shown promising results as an anticancer agent, particularly against A549 and HCT-116 cancer cells . Future research could focus on further evaluating its anticancer activity in other cancer cell lines and in vivo models. Additionally, modifications to the compound could be explored to enhance its potency and selectivity towards cancer cells.
Propriétés
IUPAC Name |
4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O/c13-5-8-1-3-9(4-2-8)17-11-10(6-16-17)12(18)15-7-14-11/h1-4,6-7H,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAGNHWOYLXOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C3=C(C=N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



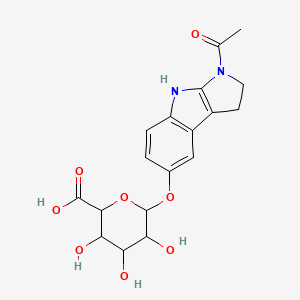
![6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1493660.png)
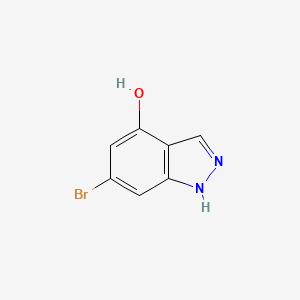
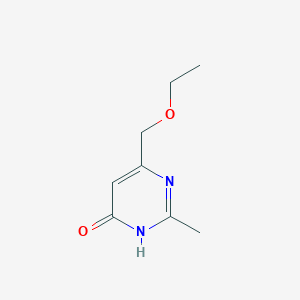
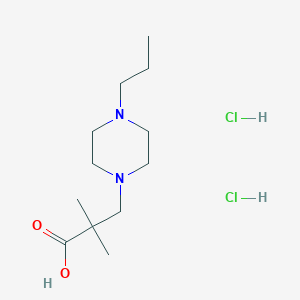
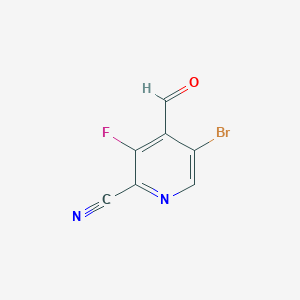
![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)
![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)


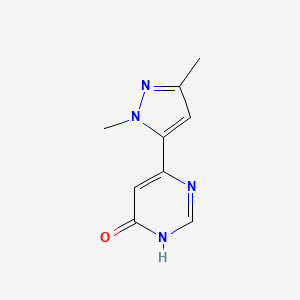
![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)
